2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide
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Overview
Description
2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide is a chemical compound that features a chloroacetamide group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide typically involves the reaction of 2-chloroacetamide with an imidazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in a polar solvent.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1H-imidazol-2-yl)acetamide
- 2-Chloro-N-(1H-benzo[d]imidazol-2-yl)acetamide
- 2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-2-yl)acetamide
Uniqueness
2-Chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
2-chloro-N-[5-(1H-imidazol-2-yl)-2-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-2-3-9(12-14-4-5-15-12)6-10(8)16-11(17)7-13/h2-6H,7H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFXPYXSCNVDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CN2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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